9-Methyl-1-nitroacridine
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Overview
Description
9-Methyl-1-nitroacridine is a derivative of acridine, a heterocyclic organic compound known for its wide range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound, in particular, has shown promise due to its unique chemical structure and biological properties .
Preparation Methods
The synthesis of 9-Methyl-1-nitroacridine typically involves the nitration of 9-methylacridine. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective nitration at the desired position. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
9-Methyl-1-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and potassium permanganate. Major products formed from these reactions include 9-methyl-1-aminoacridine and 9-methylacridine-1-carboxylic acid .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other acridine derivatives.
Biology: The compound has shown significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Its derivatives are being explored for their potential use in treating bacterial and protozoal infections.
Mechanism of Action
The primary mechanism by which 9-Methyl-1-nitroacridine exerts its effects is through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound also targets topoisomerase enzymes, further inhibiting DNA synthesis .
Comparison with Similar Compounds
9-Methyl-1-nitroacridine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Proflavine: Another antiseptic with applications in microbiology.
What sets this compound apart is its unique combination of a nitro group and a methyl group, which enhances its cytotoxic activity and makes it a valuable compound for further research and development .
Properties
CAS No. |
65757-58-6 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-methyl-1-nitroacridine |
InChI |
InChI=1S/C14H10N2O2/c1-9-10-5-2-3-6-11(10)15-12-7-4-8-13(14(9)12)16(17)18/h2-8H,1H3 |
InChI Key |
FMKMTTFMGZMZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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